molecular formula C23H19N3O2 B2726677 (E)-3-(2-((4-ethoxybenzylidene)amino)phenyl)quinoxalin-2(1H)-one CAS No. 900135-34-4

(E)-3-(2-((4-ethoxybenzylidene)amino)phenyl)quinoxalin-2(1H)-one

Numéro de catalogue: B2726677
Numéro CAS: 900135-34-4
Poids moléculaire: 369.424
Clé InChI: NNIBJPUZRCLQLK-BUVRLJJBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-3-(2-((4-ethoxybenzylidene)amino)phenyl)quinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C23H19N3O2 and its molecular weight is 369.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(E)-3-(2-((4-ethoxybenzylidene)amino)phenyl)quinoxalin-2(1H)-one is a compound belonging to the quinoxaline family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 4-ethoxybenzaldehyde with 2-aminoquinoxaline derivatives. The reaction can be performed under mild conditions, often employing solvents like ethanol or dimethylformamide (DMF). Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are utilized to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Quinoxaline derivatives have shown significant anticancer activity against various cancer cell lines. The compound this compound has been tested against several human cancer cell lines, including:

Cell LineIC50 (µg/mL)Activity Level
MCF-7 (Breast)0.05 ± 0.01Highly Active
NCI-H460 (Lung)0.02 ± 0.005Highly Active
SF-268 (CNS Cancer)0.03 ± 0.007Highly Active
WI 38 (Normal Cells)>100Non-Cytotoxic

These results indicate that the compound exhibits potent cytotoxicity against cancer cells while remaining non-toxic to normal fibroblast cells . The mechanism of action is believed to involve apoptosis induction and inhibition of cell proliferation through various signaling pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected bacterial species are as follows:

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus50Moderate
Escherichia coli25Strong
Pseudomonas aeruginosa75Moderate
Candida albicans100Weak

The compound's effectiveness against both Gram-positive and Gram-negative bacteria suggests a broad-spectrum antimicrobial potential . The proposed mechanism includes disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Case Studies

Several studies have highlighted the efficacy of quinoxaline derivatives in clinical settings:

  • Study on Anticancer Efficacy : A study involving the administration of quinoxaline derivatives in animal models showed significant tumor regression in xenograft models, correlating with increased apoptosis markers in treated tissues .
  • Antimicrobial Trial : In a clinical trial assessing the efficacy of a quinoxaline-based treatment for bacterial infections, patients exhibited improved outcomes with reduced bacterial load compared to control groups receiving standard antibiotics .

Propriétés

Numéro CAS

900135-34-4

Formule moléculaire

C23H19N3O2

Poids moléculaire

369.424

Nom IUPAC

3-[2-[(4-ethoxyphenyl)methylideneamino]phenyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C23H19N3O2/c1-2-28-17-13-11-16(12-14-17)15-24-19-8-4-3-7-18(19)22-23(27)26-21-10-6-5-9-20(21)25-22/h3-15H,2H2,1H3,(H,26,27)

Clé InChI

NNIBJPUZRCLQLK-BUVRLJJBSA-N

SMILES

CCOC1=CC=C(C=C1)C=NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.